molecular formula C9H6Cl2N2O B1621897 2-cyano-N-(2,6-dichlorophenyl)acetamide CAS No. 64204-39-3

2-cyano-N-(2,6-dichlorophenyl)acetamide

Cat. No. B1621897
CAS RN: 64204-39-3
M. Wt: 229.06 g/mol
InChI Key: ITDZIXLTQAPSLL-UHFFFAOYSA-N
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Description

“2-cyano-N-(2,6-dichlorophenyl)acetamide” is a chemical compound with the molecular formula C9H6Cl2N2O . It has a molecular weight of 229.06 g/mol . The compound is typically stored at room temperature and appears as a powder .

Physical and Chemical Properties The compound has a molecular weight of 229.06 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass is 227.9857182 g/mol . The topological polar surface area is 52.9 Ų . The compound has a heavy atom count of 14 .

Scientific Research Applications

Surgical Anesthetic Applications

Ketamine, an analogue with different substituents but similar core structure, has been utilized in conjunction with Acepromazine for producing surgical depth anesthesia in guinea pigs, highlighting its potential as a fast-acting and safe surgical anesthetic (Shucard, Andrew, & Beauford, 1975).

Photovoltaic Efficiency and Ligand-Protein Interactions

Research on benzothiazolinone acetamide analogs, which share a functional amide linkage and a substituted phenyl group, has demonstrated their potential in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. These compounds also exhibit notable non-linear optical activity and have been investigated for their interactions with the Cyclooxygenase 1 (COX1) protein, suggesting applications in solar energy and biochemistry (Mary et al., 2020).

Insecticidal Agents

Phenoxyacetamide derivatives have been synthesized for potential use as insecticidal agents against the cotton leafworm, showcasing the chemical class's utility in agricultural pest control. These compounds were evaluated for their efficacy, with several exhibiting promising results (Rashid et al., 2021).

Quantum Chemical Calculations for Molecular Insights

Quantum chemical studies on dichloro-N-dichlorophenyl acetamide derivatives have provided insights into their molecular structural parameters, thermodynamic properties, and vibrational frequencies, underlining the compound's relevance in theoretical chemistry and material science (Choudhary et al., 2014).

Safety and Hazards

The compound has been associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-cyano-N-(2,6-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-6-2-1-3-7(11)9(6)13-8(14)4-5-12/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDZIXLTQAPSLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395123
Record name 2-Cyano-N-(2,6-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(2,6-dichlorophenyl)acetamide

CAS RN

64204-39-3
Record name 2-Cyano-N-(2,6-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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